Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate is a complex organic compound with a unique structure that includes an azetidine ring and an oxazole moiety
Preparation Methods
The synthesis of tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring and the introduction of the oxazole moiety. Reaction conditions may vary, but common reagents include bases, acids, and solvents such as dichloromethane or methanol.
Chemical Reactions Analysis
Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate can be compared to other similar compounds, such as:
Tert-butyl 3-(5-formylisoxazol-3-yl)azetidine-1-carboxylate: Similar in structure but with an isoxazole moiety instead of an oxazole.
Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring.
Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific ring structures and functional groups.
Properties
IUPAC Name |
tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)17-11(16)14-5-8(6-14)10-4-9(7-15)18-13-10/h4,7-8H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFSMUZYJTQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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